Cas no 7167-46-6 (2-Propen-1-one,3-(5-nitro-1H-pyrrol-2-yl)-1-phenyl-)
7167-46-6 structure
Product Name:2-Propen-1-one,3-(5-nitro-1H-pyrrol-2-yl)-1-phenyl-
CAS No:7167-46-6
MF:C6H21N4
MW:149.257740736008
CID:579329
PubChem ID:5241822
Update Time:2025-04-19
2-Propen-1-one,3-(5-nitro-1H-pyrrol-2-yl)-1-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 2-Propen-1-one,3-(5-nitro-1H-pyrrol-2-yl)-1-phenyl-
- 2-[bis(2-azaniumylethyl)amino]ethylazanium
- DTXSID50412614
- 7167-46-6
-
- Inchi: 1S/C6H18N4/c7-1-4-10(5-2-8)6-3-9/h1-9H2/p+3
- InChI Key: MBYLVOKEDDQJDY-UHFFFAOYSA-Q
- SMILES: N(CC[NH3+])(CC[NH3+])CC[NH3+]
Computed Properties
- Exact Mass: 149.17683
- Monoisotopic Mass: 149.17662169g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 6
- Complexity: 52.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.6
- Topological Polar Surface Area: 86.2Ų
Experimental Properties
- Boiling Point: 234.1°Cat760mmHg
- Flash Point: 94.5°C
- PSA: 86.16
2-Propen-1-one,3-(5-nitro-1H-pyrrol-2-yl)-1-phenyl- Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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